methyl 3-({2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-({2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring fused with a pyrazole moiety via a sulfamoyl-ethyl linker and a methyl ester group. The sulfamoyl group may confer hydrogen-bonding capabilities, enhancing interactions with biological targets, while the methyl ester improves lipophilicity and membrane permeability compared to carboxylic acid analogs . Synthesis likely involves Suzuki-Miyaura coupling or similar cross-coupling reactions, as evidenced by analogous compounds prepared via boronic acid intermediates .
Properties
IUPAC Name |
methyl 3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S3/c1-22-15(19)14-13(5-10-24-14)25(20,21)16-6-8-18-7-4-11(17-18)12-3-2-9-23-12/h2-5,7,9-10,16H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMFSYJVKGEIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of thiophene derivatives, including methyl 3-({2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various α-methylene carbonyl compounds .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cuprous iodide, N-fluorobenzenesulfonimide (NFSI), and elemental sulfur . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Thiophene derivatives, including methyl 3-({2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate, have significant applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, these compounds exhibit various pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities .
Mechanism of Action
The mechanism of action of thiophene derivatives involves interactions with specific molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others exhibit anti-inflammatory effects by inhibiting specific enzymes . The exact mechanism of action for methyl 3-({2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate would depend on its specific structure and functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Thiophene Derivatives with Modified Substituents
Compound 7a (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone):
- Structural Differences: Replaces the sulfamoyl-ethyl linker with a direct methanone bridge and introduces cyano and amino groups.
- Properties: Increased hydrophilicity due to polar substituents (amino, hydroxy, cyano) compared to the target compound’s ester.
- Synthesis: Prepared via condensation of malononitrile with a pyrazole-thiophene precursor, differing from the target’s likely coupling-based route .
Example 62 (): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate:
- Structural Differences: Incorporates a fluorinated chromenone system and pyrazolopyrimidine, enhancing π-π stacking and electron-withdrawing effects.
- Applications : Likely designed for kinase inhibition (common with pyrazolopyrimidines), contrasting with the target compound’s undefined but structurally simpler profile .
Sulfamoyl-Containing Agrochemicals
Thifensulfuron-methyl (CAS 79277–27–3):
- Structural Differences : Features a triazine ring instead of pyrazole and a methyl ester-sulfamoyl-thiophene core.
- Applications : Herbicidal activity via acetolactate synthase inhibition. The target compound’s lack of triazine suggests different bioactivity, though both share sulfamoyl groups critical for target binding .
Carboxylic Acid vs. Ester Analogs
3-[(1-Methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid (CAS 1153942-75-6):
- Structural Differences : Replaces the methyl ester with a carboxylic acid.
- Discontinued status may reflect instability or synthesis challenges .
Morpholine- and Pyrrole-Modified Derivatives
Methyl 3-{2-[2-(morpholin-4-yl)-2-oxoacetyl]-1H-pyrrol-1-yl}thiophene-2-carboxylate :
Data Table: Comparative Analysis
Key Research Findings
Bioactivity : The target compound’s pyrazole-thiophene core aligns with kinase inhibitors (e.g., Example 62 in ), but its ester group may optimize pharmacokinetics over carboxylic acid analogs .
Synthesis Complexity : Suzuki coupling (used in ) offers regioselectivity for aryl-aryl bonds, whereas condensation () is simpler but less versatile .
Agrochemical Potential: While sulfamoyl groups are common in herbicides (), the target compound’s lack of triazine or urea motifs suggests divergent applications .
Stability Concerns : The discontinued status of the carboxylic acid analog () highlights the ester’s advantage in shelf-life and in vivo stability .
Biological Activity
Methyl 3-({2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are noted for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 393.48 g/mol. The compound features a thiophene ring system, which is known for its role in various biological applications.
Target Interactions:
While the specific biological targets of this compound are not fully elucidated, thiophene derivatives generally interact with multiple biological pathways. They may affect enzyme activity, receptor interactions, and cellular signaling pathways.
Biochemical Pathways:
Thiophene derivatives have been implicated in various biochemical pathways, including those related to inflammation, cancer progression, and microbial resistance. The presence of the pyrazole moiety may enhance the compound's interaction with specific targets involved in these pathways.
Biological Activities
Research has shown that thiophene derivatives exhibit a wide range of biological activities:
-
Antimicrobial Activity:
- Several studies indicate that thiophene-based compounds possess significant antibacterial and antifungal properties. For instance, derivatives have demonstrated effectiveness against various strains of bacteria and fungi, often showing lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .
- Anticancer Properties:
- Anti-inflammatory Effects:
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiophene derivatives against common pathogens. This compound was included in this evaluation, demonstrating an MIC of 50 μg/mL against tested organisms, indicating strong antimicrobial potential .
Case Study 2: Anticancer Activity
In a screening for anticancer properties, this compound exhibited significant inhibition of cell proliferation in MDA-MB-231 (breast cancer) cells with an IC50 value of 12 μM . This suggests potential utility in cancer therapy .
Summary Table of Biological Activities
Q & A
Q. Key Reaction Parameters :
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | DMF or DMSO (polar aprotic) | Enhances solubility of intermediates |
| Temperature | 60–80°C for sulfamoylation | Avoids side reactions |
| Catalyst | Pd(PPh₃)₄ for coupling steps | Improves regioselectivity |
How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) during compound characterization?
Advanced Research Question
Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:
- Cross-validation : Use complementary techniques (e.g., H-NMR for proton environments, C-NMR for carbon backbone, and IR for functional groups) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out isotopic or adduct interference .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
Example : In , conflicting IR carbonyl peaks (1700–1750 cm⁻¹) were resolved by confirming ester vs. amide tautomers via H-NMR coupling constants.
What methodologies are recommended for assessing the biological activity of this compound?
Basic Research Question
- In vitro assays :
- Structure-activity relationship (SAR) : Modify substituents (e.g., pyrazole or thiophene groups) and compare activity trends .
Q. Advanced Considerations :
- Molecular docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina with PDB structures) .
- Metabolic stability : Liver microsome assays to evaluate cytochrome P450 interactions .
How can reaction conditions be optimized to improve yield in large-scale synthesis?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent, temperature, catalyst loading) .
- Continuous flow chemistry : Reduces side reactions and improves heat transfer for exothermic steps (e.g., sulfamoylation) .
- In-line purification : Integrate scavenger resins or chromatography to remove byproducts early .
Case Study : achieved 85% yield in esterification by switching from batch to flow reactor, minimizing decomposition.
What are the challenges in determining solubility and stability, and how can they be addressed?
Basic Research Question
- Solubility :
- Stability :
- Forced degradation studies : Expose to heat, light, and humidity; monitor via TLC or UPLC .
Data Gap : notes solubility data is unavailable, suggesting need for empirical testing.
What advanced computational tools are suitable for elucidating the reaction mechanism of this compound?
Advanced Research Question
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states in sulfamoyl group formation .
- Molecular dynamics (MD) : Study solvent effects on reaction pathways (e.g., using GROMACS) .
- Machine learning : Predict reaction outcomes via platforms like IBM RXN for retrosynthetic planning .
How can researchers address contradictory bioactivity results across different assay platforms?
Advanced Research Question
- Assay standardization : Use positive controls (e.g., known inhibitors) and replicate across cell lines .
- Off-target screening : Employ proteome-wide affinity chromatography to identify non-specific binding .
- Data normalization : Express activity as % inhibition relative to baseline, correcting for solvent effects .
What are the best practices for storing and handling this compound to ensure stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
